Fmoc-Lys(Boc)-OH

Catalog No.
S714516
CAS No.
71989-26-9
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Boc)-OH

CAS Number

71989-26-9

Product Name

Fmoc-Lys(Boc)-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)

InChI Key

UMRUUWFGLGNQLI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Fmoc/Boc Strategy: Fmoc-Lys(Boc)-OH is widely employed in the Fmoc/Boc strategy, the most common approach for SPPS. The Fmoc group protects the alpha-amino group of lysine, while the Boc group safeguards the side chain's epsilon-amino group. This allows for the controlled addition of amino acids to a growing peptide chain [].

Applications in Peptide Research:

  • Studying Protein Function: Fmoc-Lys(Boc)-OH enables the synthesis of peptides that mimic natural protein sequences or possess specific functionalities. These peptides can be used to probe protein-protein interactions, enzyme activity, and cellular signaling pathways [, ].
  • Drug Discovery: Researchers can utilize Fmoc-Lys(Boc)-OH to create peptide-based drugs or drug candidates. By modifying the peptide sequence, they can target specific receptors or enzymes involved in diseases [].
  • Development of Diagnostics: Peptide antigens containing Fmoc-Lys(Boc)-OH can be synthesized for immunoassays to detect antibodies or monitor disease progression [].

Beyond Peptide Synthesis:

  • Organic Chemistry Research: Fmoc-Lys(Boc)-OH can serve as a starting material for the synthesis of more complex molecules, such as peptidomimetics or other bioactive compounds [].

Fmoc-Lys(Boc)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-t-butyloxycarbonyl-L-lysine, is a derivative of lysine commonly utilized in peptide synthesis. The compound features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the t-butyloxycarbonyl (Boc) group at the epsilon amino side chain. This configuration allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptides while maintaining stability under various reaction conditions. The molecular formula is C26H32N2O6, with a molecular weight of 468.54 g/mol .

Fmoc-Lys(Boc)-OH participates in several key reactions during peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, while the Boc group is typically cleaved with trifluoroacetic acid. This dual deprotection allows for sequential assembly of peptides .
  • Coupling Reactions: It can be coupled with other amino acids or peptide fragments using standard coupling agents such as DIC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form peptide bonds .
  • Self-Assembly: Fmoc-Lys(Boc)-OH exhibits self-assembly properties, forming sphere-like morphologies in solution, which may have implications in drug delivery systems .

While Fmoc-Lys(Boc)-OH itself is primarily a synthetic intermediate, its derivatives and the peptides synthesized from it can exhibit significant biological activities. For instance, peptides containing lysine residues are often involved in protein-protein interactions and can serve as substrates for post-translational modifications such as methylation and acetylation. These modifications are crucial in regulating various biological processes including gene expression and signal transduction .

The synthesis of Fmoc-Lys(Boc)-OH can be achieved through several methods:

  • Direct Protection: L-lysine can be protected first with the Boc group followed by the Fmoc group using standard coupling reactions.
  • Chiral Auxiliary Methods: Enantioselective syntheses have been reported, utilizing chiral auxiliaries to achieve specific configurations of lysine derivatives .
  • Solid-Phase Peptide Synthesis: This compound is often incorporated into solid-phase synthesis protocols, allowing for efficient assembly of peptide chains on resin supports .

Fmoc-Lys(Boc)-OH has diverse applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis for constructing complex peptides and proteins.
  • Drug Delivery Systems: Its derivatives are employed in creating targeted drug delivery systems, particularly in cancer therapy through conjugation with anticancer agents like paclitaxel .
  • Diagnostic Tools: Modified peptides derived from Fmoc-Lys(Boc)-OH are utilized in imaging techniques and theranostics for cancer detection .

Research has indicated that peptides containing lysine residues can interact with various biological molecules, influencing cellular signaling pathways and protein interactions. Studies involving Fmoc-Lys(Boc)-OH-derived peptides have shown potential in targeting integrins for enhanced drug delivery efficacy . Additionally, investigations into its self-assembly properties suggest possible applications in nanotechnology and materials science.

Several compounds share structural similarities with Fmoc-Lys(Boc)-OH, each exhibiting unique characteristics:

Compound NameMolecular FormulaMolecular WeightKey Features
Fmoc-Lys(Alloc)-OHC26H32N2O5468.54 g/molContains allyloxycarbonyl group; used for different coupling strategies.
Fmoc-Lys(Me)-OHC27H34N2O6482.60 g/molMethylated variant; offers different reactivity profiles.
Boc-Lys(Fmoc)-OHC26H32N2O5468.54 g/molReversed protection order; useful in alternative synthesis pathways.
Fmoc-α-Me-Lys(Boc)-OHC27H34N2O6482.60 g/molFeatures an alpha-methyl group; alters steric properties and reactivity.

Uniqueness: Fmoc-Lys(Boc)-OH stands out due to its combination of protective groups that allow for robust handling during peptide synthesis while maintaining stability under basic conditions. Its ability to self-assemble into distinct morphologies further enhances its utility in drug delivery applications compared to its counterparts.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.22603674 g/mol

Monoisotopic Mass

468.22603674 g/mol

Heavy Atom Count

34

UNII

8N497TH6WR

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71989-26-9

Wikipedia

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Dates

Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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